

Spectroscopic Characterization of 2-Phenoxyethyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenoxyethyl acetate

Cat. No.: B1584703

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Introduction: The Molecular Blueprint of 2-Phenoxyethyl Acetate

2-Phenoxyethyl acetate (CAS No. 6192-44-5, Molecular Formula: $C_{10}H_{12}O_3$) is an organic ester of notable interest in various chemical and pharmaceutical sectors.^[1] Its structure, featuring a phenoxy group linked to an ethyl acetate moiety, imparts specific chemical properties that are leveraged in synthesis and materials science. The unambiguous confirmation of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of **2-Phenoxyethyl acetate**. The methodologies and interpretations presented herein are grounded in established principles to ensure a self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily 1H and ^{13}C , we can map the precise connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectrum Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a liquid sample like **2-Phenoxyethyl acetate**.

- **Sample Preparation:** A solution of **2-Phenoxyethyl acetate** (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL).
- **Solvent Rationale:** CDCl_3 is selected as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak ($\delta \approx 7.26$ ppm for ^1H NMR; $\delta \approx 77.16$ ppm for ^{13}C NMR), which does not interfere with the analyte signals.^[2]
- **Internal Standard:** Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[2]
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
- **Acquisition Parameters:** Standard acquisition parameters are used, including a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration for ^1H NMR.^[3]
- **Data Processing:** The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

^1H NMR Spectral Data & Interpretation

The ^1H NMR spectrum provides a quantitative map of the different proton environments within the molecule. The spectrum of **2-Phenoxyethyl acetate** shows four distinct signals, confirming the unique proton groups.

Table 1: ^1H NMR Data for **2-Phenoxyethyl Acetate** (90 MHz, CDCl_3)^[4]

Signal Assignment (Label)	Chemical Shift (δ , ppm)	Multiplicity	Integration
Acetate Methyl Protons (a)	2.09	Singlet (s)	3H
Phenoxy-Methylene Protons (b)	4.18	Triplet (t)	2H
Acetoxy-Methylene Protons (c)	4.41	Triplet (t)	2H
Aromatic Protons (d)	6.89 - 7.35	Multiplet (m)	5H

- Interpretation:
 - The singlet at 2.09 ppm (a) corresponds to the three protons of the acetate methyl group. Its upfield chemical shift is characteristic of methyl protons adjacent to a carbonyl group, and it appears as a singlet because there are no protons on the adjacent carbonyl carbon to induce splitting.[\[5\]](#)
 - The two signals for the ethyl bridge protons appear as triplets, a classic signature of an A_2B_2 spin system where both methylene groups are coupled to each other.
 - The triplet at 4.18 ppm (b) is assigned to the methylene protons adjacent to the phenoxy group ($-O-CH_2-$). The electron-withdrawing oxygen atom shifts this signal downfield.
 - The triplet at 4.41 ppm (c) corresponds to the methylene protons adjacent to the acetate's ester oxygen ($-CH_2-O-C=O$). This signal is shifted even further downfield due to the stronger deshielding effect of the adjacent acetate group compared to the phenoxy group.
 - The multiplet between 6.89 and 7.35 ppm (d) integrates to five protons, which is definitive for the monosubstituted benzene ring. The overlapping signals represent the ortho, meta, and para protons, which have slightly different chemical environments.

¹³C NMR Spectral Data & Interpretation

The ^{13}C NMR spectrum provides information on the different carbon environments. The spectrum for **2-Phenoxyethyl acetate** displays eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Table 2: ^{13}C NMR Data for **2-Phenoxyethyl Acetate** (22.5 MHz, CDCl_3)[4]

Chemical Shift (δ , ppm)	Assignment	Rationale
21.0	Acetate $-\text{CH}_3$	Typical range for a methyl group on a carbonyl.
63.3	Acetoxy $-\text{CH}_2-$	Aliphatic carbon bonded to the electron-withdrawing ester oxygen.
66.2	Phenoxy $-\text{CH}_2-$	Aliphatic carbon bonded to the phenoxy ether oxygen.
114.5	Aromatic C-ortho	Shielded aromatic carbons ortho to the electron-donating -OR group.
121.0	Aromatic C-para	Shielded aromatic carbon para to the -OR group.
129.4	Aromatic C-meta	Aromatic carbons meta to the -OR group.
158.4	Aromatic C-ipso	Aromatic carbon directly attached to the ether oxygen (quaternary).
170.8	Acetate $\text{C}=\text{O}$	Characteristic chemical shift for an ester carbonyl carbon.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

- **Background Scan:** An initial background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to subtract atmospheric and instrumental interferences.^[6]
- **Sample Application:** A small drop of neat **2-Phenoxyethyl acetate** is placed directly onto the ATR crystal surface, ensuring complete coverage.
- **Spectrum Acquisition:** The sample spectrum is acquired. The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample.
- **Cleaning:** After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Data & Interpretation

The IR spectrum of **2-Phenoxyethyl acetate** is dominated by characteristic absorptions corresponding to its ester and aromatic ether functionalities.

Table 3: Key IR Absorption Bands for **2-Phenoxyethyl Acetate** (Liquid Film)^[4]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3065, 3042	Medium	Aromatic C-H Stretch
2961, 2878	Medium	Aliphatic C-H Stretch
1742	Strong, Sharp	Ester C=O Stretch
1599, 1497	Strong	Aromatic C=C Ring Stretch
1238	Strong	Ester C-O Stretch (asymmetric)
1038	Strong	Ether C-O Stretch
754, 692	Strong	Aromatic C-H Out-of-Plane Bend

- Interpretation:
 - The most diagnostic peak is the strong, sharp absorption at 1742 cm^{-1} , which is unequivocally assigned to the carbonyl ($\text{C}=\text{O}$) stretching vibration of the aliphatic ester group.
 - The region from $1300\text{--}1000\text{ cm}^{-1}$ contains strong C-O stretching bands. The prominent peak at 1238 cm^{-1} is characteristic of the asymmetric C-C-O stretch of the acetate group, while the band at 1038 cm^{-1} is attributed to the aryl-alkyl ether C-O stretch.
 - The presence of the aromatic ring is confirmed by the C=C stretching vibrations at 1599 and 1497 cm^{-1} and the C-H stretching peaks just above 3000 cm^{-1} . The strong bands at 754 and 692 cm^{-1} are out-of-plane C-H bending vibrations, indicative of a monosubstituted benzene ring.

Section 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which offers valuable structural clues.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile organic compounds like **2-Phenoxyethyl acetate**.

- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the analyte from any impurities based on boiling point and column affinity.
- Ionization: As the pure compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion ($\text{M}^{+\bullet}$).
- Fragmentation: The high energy of the EI process causes the energetically unstable molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

- Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.

Mass Spectrum Data & Fragmentation Analysis

The EI mass spectrum provides a unique fingerprint of the molecule. The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps piece together the structure.

Table 4: Major Fragments in the EI Mass Spectrum of **2-Phenoxyethyl Acetate**[\[4\]](#)

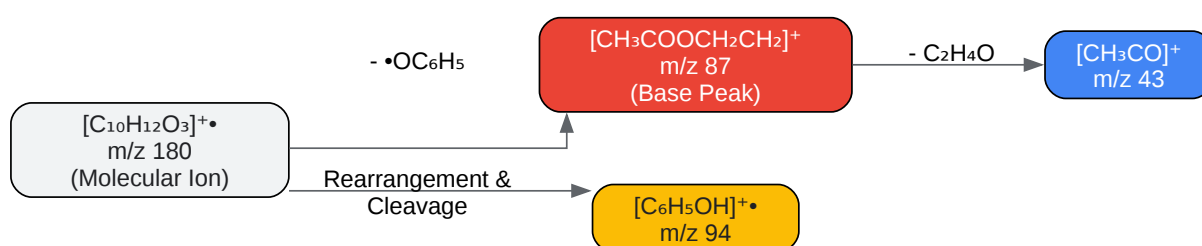
m/z	Relative Intensity (%)	Proposed Fragment Identity
180	15	$[M]^+\bullet$ (Molecular Ion)
107	20	$[C_7H_7O]^+$
94	30	$[C_6H_6O]^+\bullet$ (Phenol radical cation)
87	100	$[C_4H_7O_2]^+$
77	35	$[C_6H_5]^+$ (Phenyl cation)
43	95	$[C_2H_3O]^+$ (Acetyl cation)

- Interpretation of Fragmentation:
 - The molecular ion peak $[M]^+\bullet$ at m/z 180 confirms the molecular weight of **2-Phenoxyethyl acetate** (180.20 g/mol).[\[1\]](#)
 - The base peak (100% relative intensity) at m/z 87 is formed by the cleavage of the ether bond, a characteristic fragmentation for such compounds. This corresponds to the $[CH_3COOCH_2CH_2]^+$ fragment.
 - The intense peak at m/z 43 is the highly stable acetyl cation, $[CH_3C=O]^+$, formed by cleavage of the ester C-O bond. This is a hallmark of acetate esters.

- The peak at m/z 94 corresponds to the phenol radical cation, formed via a rearrangement and cleavage, while the peak at m/z 77 is the phenyl cation, resulting from the loss of a hydrogen from the benzene ring fragment.

Visualization of Key Fragmentation Pathways

The following diagram illustrates the primary fragmentation events that lead to the most abundant ions observed in the mass spectrum.



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